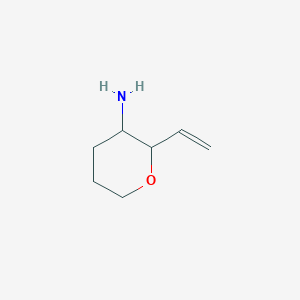

2-Ethenyloxan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-ethenyloxan-3-amine |

InChI |

InChI=1S/C7H13NO/c1-2-7-6(8)4-3-5-9-7/h2,6-7H,1,3-5,8H2 |

InChI Key |

PNTQMYFDQAIZFP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C(CCCO1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethenyloxan 3 Amine and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The creation of the 2-ethenyloxan-3-amine scaffold necessitates the control of at least two stereocenters. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. ethz.ch Key strategies include the use of a chiral pool, resolution of racemic mixtures, employment of chiral auxiliaries, and enantioselective catalysis. ethz.ch

Diastereodivergent Approaches to Ethenyl-Substituted Oxanes

Diastereodivergent synthesis allows for the selective formation of any diastereomer of a product with multiple stereocenters, often by modifying catalyst or reaction conditions. nih.gov For the synthesis of ethenyl-substituted oxanes, this can be achieved through catalyst-controlled cyclization reactions. For instance, intramolecular oxa-conjugate cyclization of α,β-unsaturated ester surrogates, catalyzed by Brønsted acids, provides a direct route to substituted tetrahydropyrans. researchgate.net The choice of catalyst can influence the facial selectivity of the cyclization, leading to either cis- or trans-disubstituted products.

Another powerful method is the rhodium(I)-BINAP-catalyzed [2+2+2] cycloaddition of enynes with alkynes, which can construct fused tricyclic hydronaphthofuran scaffolds with high diastereoselectivity and enantioselectivity. researchgate.net While more complex than the target, this highlights the power of catalyst control in setting multiple stereocenters during ring formation. By carefully selecting the chiral ligand on the metal catalyst, one can favor the formation of a specific diastereomer of the oxane ring. nih.gov

Table 1: Catalyst-Controlled Diastereodivergent Oxane Synthesis

| Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium(I)-BINAP | Enynes and Alkynes | >20:1 | up to 99% | researchgate.net |

| Brønsted Acid | α,β-Unsaturated Ester Surrogates | up to 10:1 | N/A | researchgate.net |

Enantioselective Construction of Chiral Amine Centers within Oxane Scaffolds

The introduction of a chiral amine at the C-3 position of the pre-formed or concurrently forming oxane ring is a critical step. Chiral amines are prevalent in a vast number of biologically active compounds and pharmaceuticals. nih.govnih.gov

Transition-metal catalyzed asymmetric hydrogenation of imines is a highly effective method for producing chiral amines. nih.govnih.gov For the synthesis of this compound, a precursor ketone at the C-3 position of the oxane ring could be converted to an imine and then subjected to asymmetric hydrogenation. Iridium complexes with chiral phosphino-oxazoline ligands have shown high activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov

Another approach is the direct C-H amination of the oxane ring. Transition metal catalysts, particularly those based on rhodium, palladium, or copper, can facilitate the insertion of a nitrogen-containing group into a C-H bond adjacent to the ring oxygen. rsc.orgnih.govrsc.org The use of chiral ligands on these metals can render this process enantioselective.

Table 2: Transition-Metal Catalyzed Asymmetric Amine Synthesis

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation | N-Alkyl Imines | up to 90% | nih.gov |

| Rhodium(III) complex | C-H Amination | Arenes | up to 98% | nih.gov |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org Chiral primary amines can catalyze reactions by forming reactive enamine or iminium ion intermediates. sioc-journal.cn For the synthesis of this compound, a key intermediate could be an enamine derived from a C-3 ketone on the oxane ring. The asymmetric addition of an amine source to this enamine, mediated by a chiral Brønsted acid or a chiral phosphoric acid, could establish the stereocenter at the C-3 position.

The allylation of in situ-formed imines, catalyzed by chiral disulfonimides, is another effective organocatalytic method for producing chiral homoallylic amines. beilstein-journals.org This strategy could be adapted to introduce the amine and ethenyl groups in a related fashion.

Table 3: Organocatalytic Asymmetric Amine Synthesis

| Catalyst Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Disulfonimide | Hosomi-Sakurai Allylation | N-Fmoc Imines | up to 96% | beilstein-journals.org |

| Jørgensen-Hayashi Catalyst | Michael Addition | Enals and Nitroalkanes | >99% | nih.gov |

Chiral Auxiliary-Based Methodologies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This approach is highly reliable for establishing stereocenters.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor of the oxane ring. wikipedia.orgnih.gov Subsequent diastereoselective reactions to form the ring and introduce the ethenyl and amine functionalities would be directed by the auxiliary. For instance, a diastereoselective aldol (B89426) reaction could establish the relative stereochemistry between the C-2 and C-3 positions, followed by functional group manipulations to yield the target molecule. wikipedia.org Another widely used auxiliary is the camphorsultam. wikipedia.org

Alternatively, a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, could be used in a reductive amination of a C-3 ketone on the oxane ring to introduce the amine group with a high degree of diastereoselectivity. google.com The subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Strategic Functional Group Interconversions and Derivatization

Once the core structure of this compound is synthesized, further derivatization can be achieved through strategic functional group interconversions. The primary amine can be readily converted into secondary or tertiary amines via reductive amination with aldehydes or ketones. libretexts.orgyoutube.comlibretexts.orgyoutube.com It can also be transformed into amides, sulfonamides, or other functional groups common in medicinal chemistry. The ethenyl group offers a handle for a variety of transformations, including oxidation, reduction, or cross-coupling reactions to introduce further diversity.

Transformations and Manipulations of the Ethenyl Moiety

The ethenyl (vinyl) group at the C2 position of the oxane ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for the arylation or vinylation of the ethenyl group. organic-chemistry.org For instance, coupling of a 2-vinyloxane derivative with an aryl bromide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can introduce various aryl substituents. organic-chemistry.org The use of bulky, electron-rich phosphine ligands can improve reaction efficiency and selectivity.

Oxidative Cleavage: The double bond of the ethenyl group can be oxidatively cleaved to yield an aldehyde. This transformation can be achieved using reagents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), or with osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄). The resulting aldehyde at the C2 position can then be used in a variety of subsequent reactions, such as Wittig olefination or reductive amination.

Epoxidation: The ethenyl group can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups at the C2 and the exocyclic methylene (B1212753) carbon.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the ethenyl group, yielding a primary alcohol. This transformation provides a route to 2-(2-hydroxyethyl)oxan-3-amine derivatives, which can be further functionalized.

A summary of potential transformations of the ethenyl moiety is presented in the table below.

| Reaction | Reagents | Product Functional Group |

| Heck Reaction | Ar-Br, Pd catalyst, phosphine ligand | Arylated Ethenyl |

| Oxidative Cleavage | 1. O₃ 2. Me₂S | Aldehyde |

| Epoxidation | m-CPBA | Epoxide |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol |

Chemical Modifications of the Amine Functionality

The primary amine at the C3 position is a key site for derivatization, enabling the introduction of a wide range of functionalities that can modulate the properties of the molecule.

Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form amides. This is a common strategy for introducing a variety of substituents. nih.gov

Reductive Amination: The primary amine can be converted to secondary or tertiary amines through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification can significantly alter the electronic and steric properties of the amine.

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging due to over-alkylation. However, controlled mono-alkylation can sometimes be achieved under specific conditions.

The table below summarizes key modifications of the amine functionality.

| Reaction | Reagents | Product Functional Group |

| Acylation | R-COCl, Base | Amide |

| Reductive Amination | R₂C=O, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide |

Cyclization Strategies for the Oxane Ring System

The construction of the substituted tetrahydropyran (B127337) ring is the cornerstone of the synthesis of this compound. Several modern synthetic methods can be employed to achieve this.

Intramolecular hydroetherification (or hydroalkoxylation) of a δ-hydroxyalkene is a direct and atom-economical method for forming the tetrahydropyran ring. mdpi.comorganic-chemistry.org This reaction involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule.

Acid-Catalyzed Cyclization: Brønsted or Lewis acids can be used to catalyze the cyclization of δ-hydroxyalkenes. researchgate.net For example, treatment of a suitable acyclic precursor with an acid like p-toluenesulfonic acid (p-TsOH) can promote the formation of the oxane ring. mdpi.comuva.es

Metal-Catalyzed Cyclization: Various transition metals, including gold, platinum, and iridium, have been shown to catalyze intramolecular hydroetherification reactions. organic-chemistry.orgchemrxiv.org These catalysts can offer high selectivity and functional group tolerance under mild conditions. For instance, gold(I) catalysts are effective in the hydroalkoxylation of allenes to form cyclic ethers. organic-chemistry.org

Palladium-catalyzed carboetherification is a powerful strategy that allows for the simultaneous formation of a carbon-oxygen bond and a carbon-carbon bond. nih.govumich.edu This approach is particularly useful for constructing highly substituted tetrahydropyran rings. In a typical reaction, a δ-hydroxyalkene is reacted with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination.

A general scheme for this process is shown below:

Starting Material (δ-hydroxyalkene) + R-X (Aryl/Vinyl Halide) --[Pd catalyst]--> Substituted Tetrahydropyran

This methodology offers a convergent route to complex tetrahydropyran derivatives. researchgate.net

While intramolecular hydroamination primarily leads to the formation of nitrogen-containing heterocycles, it is a relevant strategy to consider, particularly for the synthesis of precursors or analogous structures. nih.govkaust.edu.saresearchgate.net In the context of this compound, a related strategy could involve the cyclization of an aminoalkene to form a piperidine (B6355638) ring, which could then be further elaborated.

However, a more direct application to the synthesis of the target molecule is less common. A tandem reaction involving an intermolecular substitution followed by an intramolecular hydroamination has been reported for the synthesis of tetrahydroisoquinolines, which showcases the potential of such cascade processes. nih.gov

Innovative Synthetic Protocols

Recent advances in organic synthesis have led to the development of novel protocols that could be applied to the synthesis of this compound and its derivatives.

Prins Cyclization: The Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by nucleophilic capture, is a classic yet powerful method for synthesizing tetrahydropyrans. acs.orgnih.gov Modern variations of this reaction, including catalytic and asymmetric versions, have expanded its scope and utility. ntu.edu.sg An Evans aldol-Prins strategy has been developed for the stereoselective synthesis of highly substituted tetrahydropyrans. acs.org

Three-Component Coupling Reactions: Titanium tetrachloride (TiCl₄) promoted three-component coupling reactions of an aldehyde, a vinyl ether, and a nucleophile can provide rapid access to 2,3-disubstituted tetrahydropyrans. nih.govnih.gov This approach allows for the assembly of the core structure in a single step from simple starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient tool for a variety of organic transformations. This technology has been applied to the intramolecular hydroetherification of alkenols, offering a complementary approach to traditional acid- or metal-catalyzed methods. rsc.org

The table below highlights some innovative synthetic protocols for tetrahydropyran synthesis.

| Protocol | Key Features | Reference |

| Evans Aldol–Prins Strategy | Stereoselective, one-pot protocol for highly substituted tetrahydropyrans. | acs.org |

| TiCl₄ Promoted Three-Component Coupling | Rapid assembly of 2,3-disubstituted tetrahydropyrans. | nih.govnih.gov |

| Visible-Light Photoredox Catalysis | Mild conditions for intramolecular hydroetherification. | rsc.org |

Multi-Component Reactions (MCRs) Incorporating Oxane-Amine Scaffolds

Multi-component reactions are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants. tcichemicals.comorganic-chemistry.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making it highly valuable in medicinal chemistry and materials science. tcichemicals.comrug.nl The construction of the this compound framework, with its stereochemically rich oxane ring and adjacent amine and vinyl functionalities, presents a significant challenge that is well-suited for an MCR-based strategy.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCR design can be applied to construct the core oxane-amine scaffold. The key is to combine reactions that form the heterocyclic ring with those that introduce the required functional groups in a tandem or sequential one-pot process.

Research Findings:

The synthesis of substituted tetrahydropyrans (oxanes) and related cyclic ethers has been achieved through various MCRs. For instance, a three-component reaction involving an aldehyde, an alkyne, and an amine (A³ coupling) can yield propargylamines, which are versatile intermediates for further cyclization into nitrogen-containing heterocycles. mdpi.com Another powerful strategy involves the van Leussen-3CR, which combines an α-substituted tosylmethyl isocyanide, a primary amine, and an aldehyde to produce substituted imidazoles. rug.nl

More relevant to the oxane core, Prins-type cyclization reactions, which involve the acid-catalyzed reaction of an alkene with an aldehyde, are a classic method for forming tetrahydropyran rings. An MCR variant of this reaction could conceivably involve an alkene, two different aldehydes, or an aldehyde and an amine, to build complexity. For example, a catalytic system could facilitate the coupling of a homoallylic alcohol, an aldehyde, and an amine source in a single pot to generate a substituted amino-oxane derivative.

The table below summarizes representative MCRs that generate scaffolds related to the oxane-amine structure, illustrating the potential for applying these concepts to the target molecule.

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Key Features | Reference(s) |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, 2-Aminoazine | Acid catalyst (e.g., Sc(OTf)₃) | Fused Imidazo-heterocycles | Forms C-C, C-N, and C=N bonds in one pot; high diversity. | rug.nl |

| Ugi-Azide | Cyclic Imine, Carboxylic Acid Component, Isocyanide, Azide (B81097) Source | Typically no catalyst needed | 1,5-Disubstituted Tetrazoles | Introduces functionalities for further diversification of chiral scaffolds. | mdpi.com |

| Catalyst-Free MCR | Cyclic Tertiary Amine, Aryl Halide, Na₂S | Heat | Azaarene thioethers | Involves C-N bond cleavage and formation of C-S and C-N bonds. | nih.gov |

| Gewald Reaction | Carbonyl Compound, α-Cyanoester, Elemental Sulfur | Base (e.g., Morpholine) | 2-Aminothiophenes | Classic MCR for building highly substituted heterocycles. | organic-chemistry.orgrug.nl |

These examples demonstrate the power of MCRs to assemble complex heterocyclic systems. A hypothetical MCR for a this compound derivative could involve the reaction of a β,γ-unsaturated aldehyde, an amine, and a suitable dienophile in a domino reaction sequence, though this would require significant methodological development.

Integration with Flow Chemistry and Continuous Synthesis Techniques

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in chemical synthesis. mdpi.com It offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.comrsc.org The scalability of flow processes also makes them ideal for the industrial production of fine chemicals and pharmaceuticals. organic-chemistry.orgchemrxiv.org

The synthesis of this compound and its derivatives can benefit significantly from the integration of flow chemistry. Key synthetic steps, such as amination, oxidation, or the construction of the oxane ring, can be translated from batch to continuous processes.

Research Findings:

The synthesis of cyclic ethers and amines has been successfully implemented in continuous flow systems. For example, photocatalytic methods have been developed for the C-H amination of cyclic ethers, which could be adapted to a flow process to improve efficiency and light penetration. diva-portal.orgresearchgate.net A two-step continuous-flow synthesis of hydantoins, involving an initial photocatalytic step, highlights the potential for multi-step sequences in flow. mdpi.com

Furthermore, the synthesis of morpholines and oxazepanes has been demonstrated using a continuous flow setup combining photoredox catalysis with a Lewis acid, showcasing a method for creating related oxygen- and nitrogen-containing heterocycles. nih.gov The use of 3D-printed reactors has also been explored for the flow synthesis of imines and their subsequent reduction to secondary amines, demonstrating the accessibility of modern flow technology. beilstein-journals.org

Recent advancements in the oxoammonium-catalyzed oxidation of N-substituted amines have been demonstrated on a 100-gram scale using a continuous flow setup, ensuring safety and scalability for this important transformation. organic-chemistry.orgchemrxiv.org This approach is relevant for the synthesis of derivatives or for modifying the amine functionality within the target scaffold.

The following table outlines examples of synthetic transformations relevant to the this compound scaffold that have been successfully performed using continuous flow technology.

| Transformation | Reactants | Reactor/Conditions | Key Outcome | Reference(s) |

| Amine Oxidation | N-substituted amines, Oxidant | Packed-bed or microreactor; Tuned oxoammonium catalysts | Safe and scalable synthesis of imides. | organic-chemistry.orgchemrxiv.org |

| Amine Oxide Synthesis | Tertiary amine, H₂O₂, CO₂ | Microstructured reactor; 60 °C | High conversion (~98%) with short residence time (~14 min). | rsc.org |

| Heterocycle Synthesis | Aldehydes, Silicon Amine Protocol (SLAP) reagents | Photoreactor with Lewis acid | Scalable synthesis of substituted morpholines and oxazepanes. | nih.gov |

| Hydroaminoalkylation | Primary amines, Alkenes | Photoreactor (LED) followed by high-temperature reactor | Automated, continuous synthesis of α-tertiary primary amine derivatives. | researchgate.net |

| Imine/Amine Synthesis | Aldehyde, Primary amine, Reducing agent | 3D-printed millifluidic reactor | Two-step flow synthesis of secondary amines with in-line monitoring. | beilstein-journals.org |

Integrating these established flow chemistry principles would be a logical next step in developing a robust and scalable synthesis for this compound. A potential flow process could involve the initial formation of the oxane ring in a packed-bed reactor containing an immobilized acid catalyst, followed by introduction into a second module for a stereoselective amination step, all within a closed, automated system. This would not only increase efficiency but also provide a safer handling route for reactive intermediates.

Reactivity Profiles and Mechanistic Investigations of 2 Ethenyloxan 3 Amine

Reactivity Pathways of the Ethenyl Functional Group

The carbon-carbon double bond of the ethenyl group is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Additions to the Alkene

Electrophilic addition is a fundamental reaction of alkenes. libretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophile. This process typically proceeds through a carbocation intermediate, with the subsequent addition of a nucleophile.

A key principle governing these additions is Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. The reaction of 2-ethenyloxan-3-amine with hydrogen halides (HX) is expected to follow this principle. The initial protonation of the double bond will preferentially occur at the terminal carbon of the ethenyl group, leading to a more stable secondary carbocation adjacent to the oxane ring. The subsequent attack by the halide anion (X⁻) on this carbocation yields the corresponding haloalkane derivative.

The general mechanism involves two main steps:

Electrophilic attack: The alkene's π bond attacks the electrophile (e.g., H⁺ from HBr), forming a carbocation and a bromide ion.

Nucleophilic attack: The bromide ion then attacks the carbocation, forming a new carbon-bromine bond. libretexts.org

| Reactant | Reagent | Product | Regioselectivity |

| This compound | HCl | 2-(1-Chloroethyl)oxan-3-amine | Markovnikov |

| This compound | HBr | 2-(1-Bromoethyl)oxan-3-amine | Markovnikov |

| This compound | H₂O, H⁺ | 2-(1-Hydroxyethyl)oxan-3-amine | Markovnikov |

This table presents predicted outcomes based on general principles of electrophilic addition.

Nucleophilic Additions to the Alkene

While less common for simple alkenes, nucleophilic additions to the ethenyl group of this compound can be induced, particularly if the double bond is activated by adjacent electron-withdrawing groups. In the absence of such activation, these reactions are generally not favored. However, certain metal-catalyzed reactions can facilitate the addition of nucleophiles to alkenes. For instance, in a process like the Wacker process, a palladium catalyst can activate the alkene towards nucleophilic attack by water.

Cycloaddition Reactions Involving the Ethenyl Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The ethenyl group of this compound can participate in several types of cycloadditions, including [4+2] and [3+2] cycloadditions.

In a [4+2] cycloaddition , also known as the Diels-Alder reaction, the alkene acts as a dienophile and reacts with a conjugated diene to form a six-membered ring. The stereochemistry of the dienophile is retained in the product.

[3+2] cycloadditions , or 1,3-dipolar cycloadditions, involve the reaction of the alkene with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form a five-membered heterocyclic ring. uchicago.eduyoutube.com This type of reaction is a highly efficient method for the synthesis of various heterocyclic compounds.

| Reaction Type | Dipole/Diene | Product Type |

| [4+2] Cycloaddition | Butadiene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Phenyl Azide | Triazoline Ring |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine Ring |

This table illustrates potential cycloaddition reactions based on the reactivity of the ethenyl group.

Olefin Metathesis for Scaffold Diversification

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org This reaction can be applied to the ethenyl group of this compound for various synthetic purposes.

Cross-Metathesis (CM): Reacting this compound with another olefin in the presence of a metathesis catalyst would lead to the formation of a new, substituted alkene, effectively swapping the vinyl group for a different substituent. nih.govsigmaaldrich.comnih.gov

Ring-Closing Metathesis (RCM): If a second alkene functionality were introduced elsewhere in the molecule, RCM could be employed to construct a new ring system. sigmaaldrich.comnih.gov

Ring-Opening Metathesis Polymerization (ROMP): While less directly applicable to the ethenyl group itself, if this compound were part of a strained cyclic olefin, ROMP could be used to synthesize polymers. nih.gov

The choice of catalyst is crucial for the success of olefin metathesis, with Grubbs' and Schrock's catalysts being prominent examples. wikipedia.org

| Metathesis Type | Reaction Partner | Potential Outcome |

| Cross-Metathesis | Styrene | Stilbene-like derivative |

| Cross-Metathesis | Methyl Acrylate | α,β-Unsaturated ester derivative |

This table provides examples of how olefin metathesis can be used to modify the ethenyl group.

Reactivity of the Amine Functionality

The amine group in this compound is a primary amine, characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Characteristics of the Amine

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk This nucleophilicity allows the amine to participate in a wide range of reactions.

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.ukchemguide.co.uk The reaction proceeds via an SN2 mechanism.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This is a common method for protecting the amine group or for synthesizing more complex molecules. chemguide.co.uk

Imine Formation: The primary amine can react with aldehydes and ketones in a nucleophilic addition-elimination reaction to form an imine (also known as a Schiff base). libretexts.orgpressbooks.pub This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org

The nucleophilicity of an amine is influenced by steric hindrance and the electronic environment. masterorganicchemistry.com In this compound, the proximity of the oxane ring may exert some steric influence on the reactivity of the amine.

| Electrophile | Reaction Type | Product Functional Group |

| Methyl Iodide | Alkylation | Secondary Amine |

| Acetyl Chloride | Acylation | Amide |

| Benzaldehyde | Imine Formation | Imine (Schiff Base) |

This table summarizes the key nucleophilic reactions of the primary amine functionality.

Amidation and Alkylation Reactions of the Amine

The primary amine functionality in this compound is expected to readily undergo amidation and alkylation reactions, which are fundamental transformations for the synthesis of a wide array of derivatives.

Amidation: The nucleophilic nature of the amine nitrogen allows for its reaction with carboxylic acid derivatives, such as acid chlorides, anhydrides, and esters, to form the corresponding amides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. While specific conditions for this compound have not been reported, these reactions are generally carried out in the presence of a base to neutralize the acidic byproduct. The choice of solvent and temperature can influence the reaction rate and yield.

Alkylation: The amine group can also act as a nucleophile in reactions with alkyl halides, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This nucleophilic substitution reaction is often subject to polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to a mixture of products. To achieve mono-alkylation, a large excess of the amine or the use of specific protecting group strategies is often necessary. The reactivity would follow typical SN2 patterns, with the rate being dependent on the nature of the alkyl halide and the reaction conditions.

Formation of Imine and Enamine Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones would lead to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism for imine formation from a primary amine and a carbonyl compound is a well-established process in organic chemistry.

Due to the presence of a primary amine, the formation of a stable enamine is not expected. Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. The intermediate iminium ion formed from a primary amine readily loses a proton from the nitrogen to form the more stable imine.

Hofmann Elimination and Related Rearrangements

The Hofmann elimination is a characteristic reaction of amines that converts them into alkenes. For this compound, this process would involve exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. Treatment of this salt with a base, such as silver oxide in water, followed by heating, would induce an elimination reaction. wikipedia.orgchemistrysteps.comallen.in

The regioselectivity of the Hofmann elimination typically follows the "Hofmann rule," which predicts the formation of the least substituted alkene. wikipedia.orgchemistrysteps.comallen.in This is attributed to the steric bulk of the quaternary ammonium leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. In the case of this compound, the potential for elimination exists at the C2 and C4 positions of the tetrahydropyran (B127337) ring. The specific outcome would depend on the stereochemical arrangement of the molecule and the accessibility of the β-protons.

Stereochemical Outcomes in Chemical Transformations

The presence of stereocenters in this compound at the C2 and C3 positions implies that its reactions can lead to diastereomeric and enantiomeric products. The control of stereochemistry is a critical aspect of the synthesis of complex molecules.

Diastereoselectivity and Enantioselectivity in Functionalization Reactions

Reactions involving the functionalization of this compound are expected to be influenced by the existing stereochemistry of the molecule. For instance, in alkylation or acylation reactions, the approach of the electrophile to the amine could be directed by the substituents on the tetrahydropyran ring, leading to a preference for one diastereomer over another. The vinyl group at the C2 position could also play a significant role in directing the stereochemical outcome of reactions, potentially through steric hindrance or by participating in neighboring group effects.

The synthesis of substituted tetrahydropyrans with high diastereoselectivity has been achieved through various methods, often relying on the control of reaction conditions and the use of specific reagents. nih.govacs.orgnih.govresearchgate.net While no specific data exists for this compound, these general principles would apply.

Chiral Induction and Stereospecificity Mechanisms

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In reactions of this compound, the inherent chirality of the molecule can induce stereoselectivity in subsequent transformations. For example, if the starting material is enantiomerically pure, reactions at the amine or the vinyl group could proceed with a degree of stereospecificity, where the stereochemistry of the product is determined by the stereochemistry of the reactant.

The development of enantioselective methods for the synthesis of substituted tetrahydropyrans often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome. whiterose.ac.ukrsc.orgwhiterose.ac.uk

Mechanistic Elucidation of Critical Reactions

A detailed mechanistic understanding of the reactions of this compound is crucial for predicting and controlling the products of its transformations. While specific mechanistic studies for this compound are lacking, the general mechanisms for the reactions discussed above are well-documented in the field of organic chemistry.

For instance, the mechanism of imine formation involves a series of well-defined steps, including nucleophilic attack, proton transfer, and dehydration. pressbooks.pubchemistrysteps.comstudy.comyoutube.comlibretexts.org Similarly, the Hofmann elimination proceeds through a concerted E2 mechanism, where the base removes a proton and the leaving group departs simultaneously. chemistrysteps.compearson.comlibretexts.org The stereoelectronic requirements of this mechanism, particularly the anti-periplanar arrangement of the proton and the leaving group, would be a key factor in determining the stereochemical outcome of the elimination.

Further research, including computational studies and detailed experimental investigations, is necessary to elucidate the specific mechanistic pathways and stereochemical preferences in the reactions of this compound. Such studies would provide valuable insights into the reactivity of this and related substituted tetrahydropyran systems.

Transition State Analysis and Reaction Energetics

A comprehensive analysis of the transition states and reaction energetics for reactions involving this compound would require computational chemistry studies (such as Density Functional Theory calculations) or detailed experimental kinetic data. This information is crucial for understanding reaction pathways, determining activation energies, and predicting product distributions. Without specific research on this compound, any discussion would be purely theoretical and not based on empirical evidence.

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effect studies are instrumental in elucidating reaction mechanisms by identifying the rate-determining step and the nature of the transition state. Such studies involve isotopic labeling of this compound and measuring the resulting changes in reaction rates. The scientific literature does not appear to contain any KIE studies performed on this specific molecule, making it impossible to provide a data-driven analysis.

Role of Catalysis in Modulating Reaction Mechanisms

Investigating the role of various catalysts (acid, base, organometallic, etc.) in influencing the reaction mechanisms of this compound would depend on dedicated research exploring how these catalysts interact with the substrate to lower activation energies and control selectivity. Without such studies, any description of catalytic effects would be speculative and generalized from the behavior of other amines, rather than being specific to this compound.

Computational and Theoretical Chemistry Studies

Electronic Structure and Chemical Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 2-Ethenyloxan-3-amine are fundamental to its reactivity and physical properties. Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this analysis.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net For derivatives of tetrahydropyran (B127337), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, provide reliable geometric and energetic information. researchgate.net

In the case of this compound, DFT would be employed to optimize the molecular geometry, revealing the most stable arrangement of its atoms. These calculations would also yield key electronic properties. While specific values for this compound are not published, representative data for similar substituted oxanes can be presented.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.0 - 3.0 D | Indicates a moderate overall molecular polarity, influenced by the electronegative oxygen and nitrogen atoms. |

| HOMO Energy | ~ -6.5 to -5.5 eV | The Highest Occupied Molecular Orbital, likely localized on the amine and ethenyl groups, indicating regions susceptible to electrophilic attack. |

| LUMO Energy | ~ 0.5 to 1.5 eV | The Lowest Unoccupied Molecular Orbital, important for understanding regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.0 to 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are estimations based on typical DFT results for substituted tetrahydropyrans and amines and are intended for illustrative purposes.

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties from first principles, without reliance on empirical parameters. researchgate.netresearchgate.net These methods are often used to refine geometries and energies obtained from DFT. researchgate.net Studies on aminopyrimidines and other substituted heterocycles have demonstrated that while lower-level calculations can sometimes provide adequate results, higher-level calculations are often necessary for accuracy. nih.govmdpi.com

For this compound, ab initio calculations would be crucial for accurately determining the barriers to internal rotation, particularly for the ethenyl and amine substituents. nih.gov They would also provide a benchmark for the electronic energies of different conformers.

Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations on Analogous Systems

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (in ring) | ~1.43 Å |

| C-N | ~1.47 Å | |

| C=C (ethenyl) | ~1.34 Å | |

| Bond Angle | C-O-C | ~112° |

| C-C-N | ~110° | |

| Dihedral Angle | H-C-C-H (ethenyl) | ~180° (trans) or ~0° (cis) |

Note: These are typical values derived from ab initio studies on related cyclic ethers and substituted alkanes.

Natural Bonding Orbital (NBO) analysis is a technique used to study hyperconjugative interactions, charge transfer, and the nature of chemical bonds within a molecule. nih.gov It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with Lewis structures. researchgate.net

For this compound, NBO analysis would reveal significant stereoelectronic interactions. A key interaction would be the hyperconjugation between the lone pair of the ring oxygen and the anti-bonding orbitals (σ) of the adjacent C-C and C-H bonds. Similarly, the nitrogen lone pair of the amine group would exhibit strong hyperconjugative interactions. nih.gov These interactions are crucial for stabilizing specific conformations. For instance, studies on 2-substituted tetrahydropyrans show that n -> σ interactions play a dominant role in stabilizing axial conformers. researchgate.net

Table 3: Representative NBO Analysis Findings for Interactions in a Substituted Oxane-Amine System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| n(O) | σ(C-C) | ~ 2 - 5 | Anomeric effect-like interaction, stabilizing the ring structure. |

| n(N) | σ(C-H) | ~ 1 - 3 | Hyperconjugation involving the amine lone pair, influencing local geometry. |

| π(C=C) | σ(C-H)* | ~ 0.5 - 2 | Interaction of the vinyl group with adjacent single bonds. |

Note: The E(2) energy is a measure of the intensity of the orbital interaction. The values are illustrative, based on published NBO analyses of similar functional groups. nih.govrsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govnih.gov This is particularly important for flexible molecules like this compound.

The tetrahydropyran ring typically adopts a chair conformation, but twist-boat conformations can also be significant, especially with bulky or polar substituents. researchgate.netcdnsciencepub.com For 2,3-disubstituted tetrahydropyrans, the relative orientation of the substituents (axial vs. equatorial) leads to a complex conformational landscape. researchgate.net

MD simulations of this compound would explore the potential energy surface, identifying the most stable conformers and the energy barriers between them. The interplay between the axial and equatorial positioning of both the ethenyl and amine groups would be a key focus. Computational studies on similar systems have shown that the preferred conformation results from a balance of steric hindrance and stabilizing stereoelectronic effects. cdnsciencepub.comresearchgate.net The presence of the sp²-hybridized carbons of the ethenyl group introduces distinct steric and electronic demands compared to alkyl substituents.

MD simulations can also shed light on the non-covalent interactions of this compound with other molecules or its own kind. The amine group is a strong hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. nih.gov

Studies on mixtures of cyclic ethers and amines have confirmed the formation of intermolecular hydrogen bonds. researchgate.netresearchgate.netacs.org The amine group's N-H can form a hydrogen bond with the oxygen of another molecule's oxane ring. Furthermore, the vinyl group can participate in weaker C-H···π interactions. DFT and MD simulations are effective tools for characterizing these interactions and their influence on the bulk properties of the substance. researchgate.netacs.org The strength of these interactions is fundamental to the compound's physical properties, such as boiling point and solubility.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, with multiple reactive sites, theoretical calculations can predict the most likely reaction pathways and the energy landscapes that govern them.

The prediction of reaction mechanisms through computational chemistry has become increasingly sophisticated, moving beyond simple static calculations to the exploration of complex potential energy surfaces. rsc.org For this compound, a key area of investigation would be its reactivity towards electrophiles. A hypothetical reaction, such as the hydroboration-oxidation of the ethenyl group, can serve as an illustrative example.

Theoretical chemists would employ methods like Density Functional Theory (DFT) to model the reaction. The process would involve identifying the reactant and product structures and then searching for the transition state(s) connecting them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate.

Hypothetical Reaction: Hydroboration of this compound

In this hypothetical scenario, the reaction of this compound with borane (B79455) (BH3) is modeled. Two primary pathways can be envisioned due to the potential for the amine group to influence the reaction. The amine could act as a directing group or form a complex with the borane. Computational models can help distinguish between these possibilities.

The calculations would likely predict a multi-step reaction mechanism. The initial step would be the coordination of the borane to the double bond, followed by the formation of a four-membered ring transition state leading to the organoborane intermediate. The energy profile for each step would be calculated to determine the rate-determining step.

Below is a hypothetical data table summarizing the calculated energy barriers for two competing pathways.

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| Pathway A: Anti-Markovnikov addition | TS1 | 15.2 |

| Pathway B: Markovnikov addition | TS2 | 22.5 |

The data in this hypothetical table suggests that the anti-Markovnikov addition (Pathway A) is kinetically favored due to a lower energy barrier. This kind of predictive power allows chemists to anticipate the regioselectivity of a reaction before performing it in the lab.

The presence of a chiral center at the C3 position of the oxane ring in this compound introduces the possibility of stereoselective reactions. Computational models are particularly adept at explaining and predicting the stereochemical outcomes of such reactions. researchgate.net

Continuing with the hypothetical hydroboration example, the attack of borane on the ethenyl group can occur from two different faces of the molecule, leading to the formation of diastereomers. The relative energies of the transition states for these two approaches determine the diastereomeric ratio of the products.

Hypothetical Stereoselective Reaction

To understand the stereoselectivity, computational chemists would model the transition states leading to the different diastereomeric products. The subtle steric and electronic interactions between the reactants in the transition state geometry would be analyzed. For instance, the orientation of the amine group and its potential to sterically hinder one face of the double bond would be a key factor.

A hypothetical data table summarizing the results of such a study is presented below.

| Diastereomeric Product | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio |

| Diastereomer 1 (syn-addition) | TS_syn | 0.0 | 95 |

| Diastereomer 2 (anti-addition) | TS_anti | 1.8 | 5 |

In this illustrative table, the transition state leading to Diastereomer 1 is lower in energy, suggesting that it would be the major product. This type of analysis provides a deep understanding of the factors controlling stereoselectivity.

Quantitative Structure-Reactivity Relationships (QSRR) from a Theoretical Perspective

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net From a theoretical perspective, QSRR studies on derivatives of this compound could provide valuable insights into how modifications to its structure affect its chemical behavior.

To develop a QSRR model, a set of structural descriptors would first be calculated for a series of hypothetical derivatives of this compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. The reactivity of these compounds in a specific reaction (e.g., the rate of a nucleophilic substitution reaction at the amine group) would then be correlated with these descriptors using statistical methods like multiple linear regression.

Hypothetical QSRR Study

Imagine a study where the basicity (as a measure of reactivity) of a series of substituted this compound derivatives is investigated. The substituents are placed at various positions on the oxane ring.

The following hypothetical data table illustrates the kind of data that would be generated in such a study.

| Compound | Substituent | Calculated pKa | Descriptor 1 (Charge on N) | Descriptor 2 (HOMO Energy) |

| 1 | H | 8.5 | -0.45 | -0.23 |

| 2 | 4-CH3 | 8.8 | -0.47 | -0.22 |

| 3 | 5-OH | 8.1 | -0.42 | -0.25 |

| 4 | 6-F | 7.9 | -0.40 | -0.26 |

A QSRR equation could then be derived from this data, for example:

pKa = 10.2 + 5.5 * (Charge on N) - 8.7 * (HOMO Energy)

This hypothetical equation would allow for the prediction of the basicity of new, yet-to-be-synthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired reactivity profiles.

This hypothetical exploration into the computational and theoretical chemistry of this compound demonstrates the profound insights that can be gained through such studies. From predicting the most favorable reaction pathways and understanding the origins of stereoselectivity to developing predictive models for reactivity, computational chemistry offers a powerful lens through which to view and understand the behavior of complex organic molecules. While the specific data presented here is illustrative, the underlying principles and methodologies are at the forefront of modern chemical research.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. For 2-Ethenyloxan-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the substituents on the oxane ring.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the oxane ring, the ethenyl group, and the amine group. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent oxygen atom and the amine substituent. The protons on the carbon bearing the ethenyl group (H-2) and the amine group (H-3) would likely resonate in the range of 3.0-4.5 ppm. The diastereotopic protons of the CH₂ groups in the ring would exhibit complex splitting patterns due to both geminal and vicinal couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbon attached to the oxygen (C-2 and C-6) appearing at a lower field (typically 60-80 ppm) compared to the other ring carbons. The carbons of the ethenyl group would be expected in the olefinic region (110-140 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 4.0 - 4.2 | C-2: 75 - 80 |

| H-3 | 3.1 - 3.3 | C-3: 50 - 55 |

| H-4 | 1.5 - 1.9 | C-4: 25 - 30 |

| H-5 | 1.4 - 1.8 | C-5: 20 - 25 |

| H-6 | 3.5 - 4.0 | C-6: 65 - 70 |

| H-1' | 5.8 - 6.0 | C-1': 135 - 140 |

| H-2' | 5.1 - 5.3 | C-2': 115 - 120 |

Note: These are predicted values and may vary depending on the solvent and stereochemistry.

The determination of the relative stereochemistry of the ethenyl and amine groups at the C-2 and C-3 positions is a critical aspect of the structural elucidation of this compound. This can be achieved through the analysis of proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

The magnitude of the vicinal coupling constant between H-2 and H-3 is dependent on the dihedral angle between these two protons, as described by the Karplus equation. A larger coupling constant (typically 8-10 Hz) is indicative of a diaxial relationship, while smaller coupling constants (2-4 Hz) suggest an axial-equatorial or diequatorial arrangement. By carefully analyzing the coupling patterns, the relative orientation of the substituents can be inferred.

NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about protons that are close in space, regardless of whether they are directly bonded. For example, an NOE correlation between H-2 and H-3 would indicate that these protons are on the same face of the ring (a cis relationship), whereas the absence of such a correlation, coupled with correlations to other protons, could suggest a trans relationship.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₇H₁₃NO. The exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | 128.1070 | 128.1072 |

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of the fragmentation of the molecule upon ionization. For this compound, common fragmentation pathways would likely involve the cleavage of the oxane ring and the loss of the substituents.

Typical fragmentation patterns for substituted oxanes often involve a retro-Diels-Alder reaction, leading to the cleavage of the ring. Another common fragmentation would be the loss of the ethenyl group as a radical (loss of 27 Da) or the amine group. The fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)). Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation of specific ions, providing more detailed structural insights.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds. The N-H stretching vibrations of the primary amine would appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp² carbons of the ethenyl group would be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the oxane ring would be found just below 3000 cm⁻¹. The C=C stretching vibration of the ethenyl group would give rise to a band around 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage in the oxane ring would be expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, which is sensitive to the polarizability of bonds, would be particularly useful for observing the C=C stretching vibration, which is often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 (doublet) | 3300 - 3500 |

| C-H (sp²) | Stretch | 3010 - 3095 | 3010 - 3095 |

| C-H (sp³) | Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C | Stretch | 1640 - 1680 | 1640 - 1680 (strong) |

| N-H | Bend | 1590 - 1650 |

Table of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, ether, and vinyl functionalities.

The primary amine group (–NH₂) would be identifiable by a pair of medium-intensity stretching vibrations in the 3400–3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N–H stretches, respectively. orgchemboulder.com A scissoring vibration (N–H bend) for the primary amine is also anticipated to appear in the 1650–1580 cm⁻¹ range. orgchemboulder.com

The cyclic ether (oxane ring) is characterized by a strong C–O–C stretching band, which is typically observed between 1260 and 1075 cm⁻¹. The precise position of this band can provide information about the ring strain and substitution. The C–N stretching vibration of the aliphatic amine is expected to produce a weak to medium absorption band in the 1250–1020 cm⁻¹ region. orgchemboulder.com

The ethenyl (vinyl) group (–CH=CH₂) gives rise to several distinct signals. A C=C stretching vibration of medium intensity is expected around 1640 cm⁻¹. The C–H stretching vibrations of the vinyl group typically appear just above 3000 cm⁻¹ (3100–3010 cm⁻¹). Furthermore, characteristic C–H out-of-plane bending vibrations are expected in the 1000–900 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N–H Stretch (asymmetric & symmetric) | 3400–3250 | Medium |

| N–H Bend (scissoring) | 1650–1580 | Medium-Variable | |

| Ethenyl (Vinyl) | =C–H Stretch | 3100–3010 | Medium |

| C=C Stretch | ~1640 | Medium | |

| =C–H Bend (out-of-plane) | 1000–900 | Strong | |

| Aliphatic Ether | C–O–C Stretch | 1260–1075 | Strong |

| Aliphatic Amine | C–N Stretch | 1250–1020 | Weak-Medium |

| Alkane | C–H Stretch | 2990–2850 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complementary technique to IR spectroscopy for analyzing the vibrational modes of a molecule. teledynevisionsolutions.commdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

For this compound, the C=C stretching vibration of the ethenyl group is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 1680–1630 cm⁻¹ region. This is often more intense in Raman than in IR spectra. The symmetric vibrations of the oxane ring's carbon skeleton would also be more readily observed.

The C–N and C–O stretching vibrations will also be present in the Raman spectrum, providing complementary data to the IR analysis. The N–H stretching modes of the primary amine are generally weak in Raman spectra. The information gathered from Raman spectroscopy, when combined with IR data, allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Raman Shifts for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Ethenyl (Vinyl) | C=C Stretch | 1680–1630 | Strong |

| =C–H Stretch | 3100–3010 | Medium | |

| Aliphatic Ether | C–O–C Symmetric Stretch | 1150–830 | Medium |

| Oxane Ring | Ring Breathing Mode | 900–800 | Strong |

| Aliphatic Amine | C–N Stretch | 1250–1020 | Weak-Medium |

| Primary Amine | N–H Stretch | 3400–3250 | Weak |

X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique is indispensable for unambiguously establishing the molecular structure, stereochemistry, and intermolecular interactions.

Solid-State Structural Determination of Crystalline Derivatives

To perform X-ray crystallography, a suitable single crystal of the compound or a crystalline derivative must be prepared. For a compound like this compound, which may be a liquid or oil at room temperature, derivatization is often necessary to obtain high-quality crystals. Common derivatization strategies for amines include the formation of salts (e.g., hydrochlorides, tartrates) or amides.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact model of the molecular structure in the solid state. The analysis would also reveal details about the conformation of the oxane ring (e.g., chair, boat) and the orientation of the ethenyl and amine substituents.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₆H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 95°, γ = 90° | |

| Volume | 845 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

Absolute Configuration Assignment through X-ray Diffraction

Given that this compound possesses chiral centers, determining its absolute configuration is of significant importance. X-ray diffraction of a single crystal of an enantiomerically pure sample, particularly when it contains a heavy atom, can be used to establish the absolute stereochemistry. nih.govpurechemistry.org This is typically achieved through the analysis of anomalous dispersion effects. researchgate.net

The Flack parameter, derived from the diffraction data, is a critical value used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. researchgate.net A value close to zero for the Flack parameter indicates that the correct absolute configuration has been assigned, while a value near one suggests that the inverted structure is correct. Alternatively, the derivatization of the amine with a chiral auxiliary of known absolute configuration allows for the determination of the relative stereochemistry of the new diastereomer, which in turn reveals the absolute configuration of the original amine. sci-hub.se

Research Applications and Future Directions in Chemical Science

Strategic Utility as a Versatile Molecular Building Block

The inherent functionality of 2-Ethenyloxan-3-amine makes it an ideal starting material for the synthesis of more complex molecular structures. Both the vinyl group and the amino group offer handles for a variety of chemical transformations, allowing for the systematic elaboration of the core scaffold.

Modern drug discovery and materials science heavily rely on the availability of diverse collections of small molecules for high-throughput screening. This compound serves as an excellent starting point for the generation of such libraries. The primary amine can be readily acylated, alkylated, or engaged in reductive amination reactions to introduce a wide array of substituents. nih.govresearchgate.net Concurrently, the vinyl group can participate in reactions such as hydroboration-oxidation, epoxidation, or metathesis, further expanding the structural diversity. This dual functionality allows for the rapid creation of a multitude of derivatives with varied stereochemistry and electronic properties, which is crucial for exploring structure-activity relationships. The bifunctional nature of molecules like this compound is highly valued in the synthesis of DNA-encoded libraries (DELs), where orthogonal reactivity is key to building large and diverse collections of potential drug candidates. nih.gov

Table 1: Potential Reactions for Library Synthesis based on this compound

| Reaction Type | Reagent/Catalyst Examples | Functional Group Targeted | Potential Outcome |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amine | Amide derivatives |

| Reductive Amination | Aldehydes, Ketones, NaBH(OAc)₃ | Amine | Secondary and tertiary amines |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Vinyl (via boronation) | Aryl-substituted derivatives |

| Heck Coupling | Aryl halides, Pd catalyst | Vinyl | Substituted alkene derivatives |

| Epoxidation | m-CPBA, Oxone® | Vinyl | Epoxide derivatives for ring-opening |

The strategic placement of the vinyl and amino groups in this compound facilitates the construction of intricate polycyclic and heterocyclic systems. The vinyl group can act as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction, to form fused ring systems. Intramolecular reactions are also a powerful strategy. For instance, an intramolecular Heck reaction could be envisioned if an appropriate aryl halide is tethered to the amino group, leading to the formation of a nitrogen-containing bridged or fused ring system. Furthermore, the amino group can participate in cyclization reactions, such as the Pictet-Spengler reaction, after appropriate modification, to generate complex heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. The ability to form multiple new rings in a controlled manner is a hallmark of a valuable building block in total synthesis.

Contributions to Methodological Advancements in Organic Synthesis

The reactivity of this compound and its derivatives can be harnessed to develop novel synthetic methods, particularly in the areas of stereoselective synthesis and bond formation.

The chiral nature of this compound makes it a valuable substrate for the development of stereoselective reactions. The existing stereocenter can direct the stereochemical outcome of reactions at the vinyl group or adjacent positions. For example, substrate-controlled diastereoselective epoxidation of the vinyl group would be expected to favor attack from one face of the double bond, leading to a specific diastereomer of the resulting epoxide. Similarly, reactions involving the amine, such as asymmetric alkylation after conversion to an enamine, could be developed. The development of stereoselective C-H functionalization methods for aminotetrahydropyrans demonstrates the feasibility of introducing substituents with high diastereoselectivity. nih.govresearchgate.net Such methodologies are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. nih.govnih.gov

Table 2: Potential Stereoselective Reactions Involving this compound Derivatives

| Reaction | Stereocontrol Element | Potential Product |

|---|---|---|

| Diastereoselective Epoxidation | Steric hindrance from the aminotetrahydropyran ring | Specific diastereomer of the epoxide |

| Substrate-Controlled Hydroboration | Directing effect of the amine or a derivative | Diastereomerically enriched alcohol |

| Asymmetric Hydrogenation | Chiral catalyst | Enantiomerically enriched saturated derivative |

The reactivity of the vinyl and amino groups in this compound can be exploited to pioneer new methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, the vinyl group can participate in novel palladium-catalyzed cross-coupling reactions. organic-chemistry.org The development of new ligands could enable previously challenging transformations, such as the direct α-arylation of the amine. Modern C-N bond-forming reactions, such as the Buchwald-Hartwig amination, could be adapted for use with derivatives of this compound, providing new routes to complex amines. tcichemicals.com The exploration of such reactions with this specific substrate could lead to the discovery of new reactivity patterns and expand the toolkit of synthetic organic chemists. The direct functionalization of C-H bonds in aminotetrahydropyrans has emerged as a powerful tool for C-C and C-N bond formation, and similar strategies could be applied to vinyl-substituted analogs. nih.govresearchgate.net

Theoretical Insights Informing Rational Synthetic Design

Computational chemistry offers a powerful lens through which to understand the reactivity and properties of this compound, thereby guiding the rational design of new synthetic routes and functional molecules. Density Functional Theory (DFT) calculations can be employed to model the conformational preferences of the molecule, which is crucial for understanding the stereochemical outcomes of reactions. acs.orgresearchgate.net Such studies can elucidate the transition states of potential reactions, helping to predict which reaction pathways are most favorable. For example, computational modeling of the coordination of the vinyl ether and amine functionalities to a transition metal catalyst could provide insights into the regioselectivity and stereoselectivity of catalytic reactions. nih.govacs.org Understanding the electronic properties, such as the HOMO-LUMO gap, can help in predicting the molecule's reactivity in various chemical environments. These theoretical insights are invaluable for optimizing reaction conditions and for designing novel transformations that exploit the unique electronic and steric features of this compound.

Table of Compound Names

| Compound Name |

|---|

Predictive Modeling for Reaction Optimization and Discovery

The synthesis and functionalization of complex molecules like this compound can be significantly accelerated through the use of predictive modeling. Computational chemistry and machine learning algorithms, particularly large language models (LLMs) tailored for chemical synthesis, are becoming indispensable tools for optimizing reaction conditions and discovering novel synthetic routes. arxiv.org

Predictive models can forecast the outcomes of chemical reactions, identify potential byproducts, and suggest optimal parameters such as temperature, solvent, and catalyst choice. arxiv.org For a multifunctional scaffold like an oxane-amine, these models can help navigate the complex reactivity of the amine, the ethenyl group, and the ether linkage. By training algorithms on vast datasets of known chemical transformations, researchers can develop models that predict reaction yields and retrosynthetic pathways with increasing accuracy. arxiv.org

Key applications include:

Reaction Yield Prediction: Algorithms can be trained to predict the yield of a specific transformation on the oxane-amine scaffold under various conditions, saving time and resources in the lab.

Retrosynthesis Planning: LLMs can propose novel disconnection strategies for the synthesis of this compound and its derivatives, potentially uncovering more efficient or sustainable pathways. arxiv.org

Catalyst Discovery: Computational screening can identify promising catalysts for specific transformations, such as asymmetric functionalization or cross-coupling reactions involving the ethenyl group.

The table below illustrates a hypothetical comparison between computationally predicted and experimentally determined yields for a key synthetic step in forming a substituted oxane-amine, showcasing the potential of predictive modeling.

| Entry | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |

| 1 | Pd(OAc)₂ | Toluene | 100 | 85 | 82 |

| 2 | NiCl₂(dppp) | THF | 65 | 78 | 75 |

| 3 | Rh(acac)(CO)₂ | Dioxane | 80 | 92 | 89 |

| 4 | CuI | DMF | 110 | 65 | 61 |

This is a hypothetical data table for illustrative purposes.

Understanding Intramolecular and Intermolecular Interactions in Chemical Systems

The three-dimensional structure and chemical behavior of this compound are governed by a network of subtle intramolecular and intermolecular interactions. Understanding these forces is crucial for predicting its conformational preferences, physical properties, and how it interacts with other molecules, such as biological targets or catalysts.

Intramolecular Interactions: Within a single molecule, non-covalent interactions can dictate its most stable conformation. In this compound, potential interactions include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atom in the oxane ring can act as an acceptor. This interaction could lead to specific folded conformations.

Computational methods like Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis are used to visualize and quantify these weak interactions. researchgate.net Studies on simpler amino alcohols have shown that the strength of such intramolecular hydrogen bonds can be inferred from spectroscopic data and supported by these theoretical analyses. researchgate.net

Intermolecular Interactions: When multiple molecules of this compound are present, they can interact with each other through:

Hydrogen Bonding: The amine group is a primary site for forming hydrogen bonds between molecules, significantly influencing properties like boiling point and solubility.

| Interaction Type | Groups Involved | Estimated Energy (kJ/mol) | Significance |

| Intramolecular H-Bond | -NH₂ and Oxane Oxygen | 5 - 15 | Influences molecular conformation |

| Intermolecular H-Bond | -NH₂ (donor) and -NH₂ (acceptor) | 10 - 25 | Affects physical properties (e.g., boiling point) |

| π-Stacking (in derivatives) | Aromatic rings | 5 - 50 | Important for crystal packing and receptor binding |

| van der Waals Forces | Entire molecule | 2 - 10 | Contributes to overall intermolecular cohesion |

This data is based on general values for these types of interactions and is for illustrative purposes.

Emerging Research Avenues for Oxane-Amine Scaffolds

The development of novel molecular scaffolds is a primary driver of innovation in organic synthesis. Oxane-amine structures represent a versatile platform with significant potential for future research, particularly in the exploration of new chemical reactions and the adoption of sustainable synthetic practices.

Exploration of New Reactivity Modes and Chemical Transformations

The unique combination of functional groups in the oxane-amine scaffold allows for a wide range of chemical transformations. The reactivity of amines is well-established, making them key intermediates in the synthesis of many valuable compounds. libretexts.orgmsu.edu Future research can focus on leveraging the interplay between the different functional groups to unlock novel reactivity.

Potential areas of exploration include:

Asymmetric Catalysis: Developing stereoselective reactions that functionalize the scaffold, for instance, creating chiral centers adjacent to the amine or on the ethenyl group.